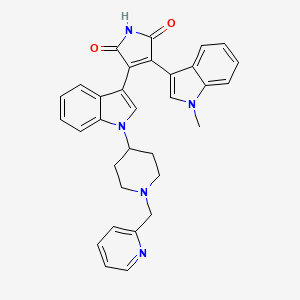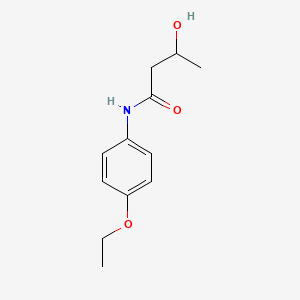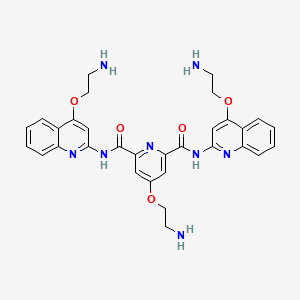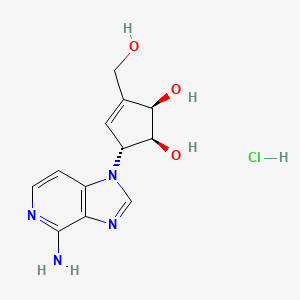
Enzastaurin
Übersicht
Beschreibung
Enzastaurin is a synthetic bisindolylmaleimide with potential antineoplastic activity. It selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor-stimulated neo-angiogenesis. This inhibition may decrease tumor blood supply, preventing growth .
Wissenschaftliche Forschungsanwendungen
Enzastaurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Proteinkinase C Beta zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf Zellsignalisierungswege und Apoptose untersucht.
Medizin: Wird als potenzieller Therapeutikum für verschiedene Krebsarten untersucht, darunter Glioblastom, Non-Hodgkin-Lymphom und Lungenkrebs.
Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und als Referenzverbindung in pharmakologischen Studien verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Proteinkinase C Beta. Diese Hemmung stört die Signalwege, die an Zellproliferation, Apoptose und Angiogenese beteiligt sind. Insbesondere hemmt this compound den Phosphatidylinositol-3-Kinase/AKT-Weg, was zu einer reduzierten Tumorzellproliferation, erhöhter Apoptose und Unterdrückung der tumorinduzierten Angiogenese führt .
Ähnliche Verbindungen:
Palbociclib: Ein weiterer Kinaseinhibitor, der in der Krebsbehandlung eingesetzt wird.
Lenalidomid: Wird in Kombination mit this compound eingesetzt, um synergistische Wirkungen gegen Lymphome zu erzielen.
Einzigartigkeit: this compound ist einzigartig in seiner selektiven Hemmung der Proteinkinase C Beta und seiner Fähigkeit, mehrere Signalwege zu unterdrücken, die am Tumorwachstum und der Angiogenese beteiligt sind. Im Gegensatz zu anderen Kinaseinhibitoren hat this compound ein günstiges Sicherheitsprofil gezeigt, das längere Dosierungsdauern ermöglicht .
Wirkmechanismus
Target of Action
Enzastaurin primarily targets Protein Kinase C beta (PKC-β) . PKC-β is a serine-threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, apoptosis, and differentiation . This compound also targets other proteins such as Aurora kinase A , Aurora kinase B , and Cyclin-dependent kinase 15 .
Mode of Action
This compound is an oral serine-threonine kinase inhibitor that suppresses tumor growth through multiple mechanisms . It binds to the ATP-binding site of PKC-β, selectively inhibiting its activity . This interaction leads to a reduction in the cell’s ability to reproduce (cell proliferation), an increase in the natural death of the tumor cells (apoptosis), and inhibition of tumor-induced blood supply (angiogenesis) .
Biochemical Pathways
This compound has been shown to inhibit signaling through the PKC-β and PI3K/AKT pathways . These pathways are activated in a wide variety of cancers . PKC and AKT can both phosphorylate glycogen synthase kinase (GSK)-3 , and this overlap of the PKC and PI3K/AKT pathways may be a mechanism by which PKCs regulate tumor cell apoptosis .
Result of Action
The result of this compound’s action is the suppression of tumor growth through multiple mechanisms . It reduces the cell’s ability to reproduce (cell proliferation), increases the natural death of the tumor cells (apoptosis), and inhibits tumor-induced blood supply (angiogenesis) . This leads to a decrease in tumor blood supply, preventing growth .
Action Environment
The effectiveness of this compound can be influenced by certain genetic biomarkers. A study found that patients with a germline polymorphism on chromosome 8, known as Denovo Genomic Marker 1 (DGM1), had significantly improved overall survival when treated with this compound . This suggests that the presence of certain genetic markers can influence the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Enzastaurin selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor (VEGF)-stimulated neo-angiogenesis . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways . These pathways have been shown to be activated in a wide variety of cancers .
Cellular Effects
This compound suppresses tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell’s ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor-induced blood supply (angiogenesis) . It also suppresses signaling through protein kinase C (PKC)-β and the phosphatidylinositol 3-kinase/AKT pathway .
Molecular Mechanism
This compound acts by binding to the ATP-binding site, thereby selectively inhibiting protein kinase C beta . This inhibition leads to a reduction in the cell’s ability to reproduce, an increase in the natural death of the tumor cells, and an inhibition of tumor-induced blood supply . It has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress the proliferation of cultured gastric cancer cells and the growth of gastric carcinoma xenografts . It does not affect gastric cancer cell cycle progression but induces direct apoptosis through the caspase-mediated mitochondrial pathway .
Dosage Effects in Animal Models
In rat corneal micropocket assay, 30 mg/kg this compound suppressed the growth of new blood vessels . In animal models, this compound showed antitumor and antiangiogenic activities in various malignancies, including colon, renal cell, and hepatocellular carcinomas and non-small cell lung cancer .
Metabolic Pathways
This compound suppresses signaling through the PKC-B and PI3K/AKT pathways . These pathways are involved in key cellular processes including cell proliferation, apoptosis, and differentiation .
Subcellular Localization
The subcellular localization of PKCs and their downstream regulators may influence the autophagy regulation . As important intracellular components, the mitochondria play an important role in regulating autophagy, by metabolic modulation and structural derangement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Enzastaurin is synthesized through a multi-step process involving the formation of bisindolylmaleimide. The key steps include:
- Formation of the indole ring system.
- Coupling of the indole derivatives to form the bisindolyl structure.
- Introduction of the maleimide moiety.
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Use of high-yielding reactions.
- Minimization of by-products.
- Implementation of efficient purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Enzastaurin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an den Indolringen verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten an den Indolringen oder an der Maleimid-Einheit einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel und Nucleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können .
Vergleich Mit ähnlichen Verbindungen
Palbociclib: Another kinase inhibitor used in cancer treatment.
Lenalidomide: Used in combination with enzastaurin for synergistic effects against lymphomas.
Uniqueness: this compound is unique in its selective inhibition of protein kinase C beta and its ability to suppress multiple signaling pathways involved in tumor growth and angiogenesis. Unlike other kinase inhibitors, this compound has shown a favorable safety profile, allowing for extended dosing durations .
Eigenschaften
IUPAC Name |
3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCEOKUDYDWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044029 | |
| Record name | Enzastaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma. | |
| Record name | Enzastaurin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170364-57-5 | |
| Record name | Enzastaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170364-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enzastaurin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enzastaurin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enzastaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170364-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENZASTAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)




